A Comprehensive Technical Guide to 2-[(2-Nitrophenyl)amino]-3-cyanothiophene and its Prototypical Analogue
A Comprehensive Technical Guide to 2-[(2-Nitrophenyl)amino]-3-cyanothiophene and its Prototypical Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the physicochemical properties, synthesis, and potential applications of 2-aminothiophene derivatives, with a specific focus on 2-[(2-Nitrophenyl)amino]-3-cyanothiophene. Due to the extensive research and characterization of its methylated analogue, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, commonly known as "ROY," this document will leverage the rich dataset of ROY as a primary reference to infer and discuss the properties of the target compound. The guide will cover synthetic pathways, spectroscopic characterization, and the remarkable phenomenon of polymorphism, which is a defining characteristic of this class of molecules. Furthermore, the potential biological activities and applications in drug discovery will be explored, providing a comprehensive resource for professionals in the field.
Introduction: The Significance of 2-Aminothiophene Scaffolds
Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1] The 2-aminothiophene moiety, in particular, is a privileged scaffold, readily synthesized and amenable to a wide range of chemical modifications.[1] This versatility has led to the development of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The subject of this guide, 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, and its extensively studied 5-methyl analogue, are of significant interest not only for their potential as pharmaceutical intermediates but also for their fascinating solid-state properties. The 5-methyl derivative, "ROY" (an acronym for its red, orange, and yellow polymorphs), is renowned for exhibiting one of the most extensive examples of polymorphism in an organic compound, with at least thirteen characterized crystal forms.[2] This phenomenon underscores the sensitivity of the molecular conformation and crystal packing to subtle environmental changes, a critical consideration in drug development and formulation.
This guide will provide a detailed exposition of the synthesis and properties of the 5-methyl analogue as a highly predictive model for 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, offering valuable insights for researchers working with this class of compounds.
Synthesis and Mechanism
The synthesis of 2-[(2-nitrophenyl)amino]-3-cyanothiophene analogues is typically achieved through a nucleophilic aromatic substitution reaction. The general and widely adopted pathway involves the reaction of a 2-aminothiophene derivative with a suitably activated nitrobenzene.
Synthetic Pathway
The synthesis of the prototypical analogue, 5-methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile, is well-documented and proceeds in two main steps.[2] The first step is a Gewald reaction to form the 2-amino-5-methylthiophene-3-carbonitrile ring system. This is followed by a nucleophilic aromatic substitution with 2-fluoronitrobenzene. A similar pathway can be envisaged for the synthesis of 2-[(2-Nitrophenyl)amino]-3-cyanothiophene, starting from 2-amino-3-cyanothiophene.
Caption: Generalized synthesis pathway for 2-[(2-Nitrophenyl)amino]-3-cyanothiophene analogues.
Experimental Protocol: Synthesis of 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile
The following protocol is adapted from established literature for the synthesis of the 5-methyl analogue and serves as a representative procedure.[3]
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Preparation of the Reaction Mixture: In a round-bottom flask under a nitrogen atmosphere, a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.
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Addition of Reactants: A solution of 2-amino-5-methylthiophene-3-carbonitrile and 1-fluoro-2-nitrobenzene in anhydrous THF is added dropwise to the stirred suspension of NaH.
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Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction is quenched by pouring it into ice water. The pH is adjusted to 8 with a saturated solution of ammonium chloride.
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Isolation and Purification: The resulting precipitate is collected by filtration and dried. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product as a solid.[3]
Physicochemical Properties
The physicochemical properties of 2-[(2-nitrophenyl)amino]-3-cyanothiophene are expected to be similar to its 5-methyl analogue. The presence of the nitro group and the cyano group, both strong electron-withdrawing groups, significantly influences the electronic distribution and reactivity of the molecule. The secondary amine linkage provides a site for hydrogen bonding, which plays a crucial role in the crystal packing and polymorphism.
| Property | Value (for 5-methyl analogue) | Reference |
| Molecular Formula | C₁₂H₉N₃O₂S | [4] |
| Molecular Weight | 259.29 g/mol | [4] |
| Appearance | Crystalline solid (color depends on polymorph) | [2] |
| Melting Point | 99–102 °C (for one of the polymorphs) | [2] |
| Solubility | Generally soluble in organic solvents like THF, ethyl acetate | [3] |
Spectroscopic Characterization
The structural elucidation of 2-[(2-nitrophenyl)amino]-3-cyanothiophene and its analogues relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of the 5-methyl analogue in CDCl₃ shows characteristic signals for the methyl protons, the thiophene proton, the aromatic protons of the nitrophenyl ring, and the NH proton.[3] For the non-methylated analogue, the signal for the methyl group would be absent, and the thiophene ring would exhibit a different splitting pattern for its two protons.
Expected ¹H NMR signals for 2-[(2-Nitrophenyl)amino]-3-cyanothiophene:
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Thiophene protons: Two doublets in the aromatic region.
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Nitrophenyl protons: A series of multiplets in the aromatic region.
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NH proton: A singlet, the chemical shift of which may vary with concentration and solvent.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
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N-H stretch: A sharp to broad band around 3300-3400 cm⁻¹.
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C≡N stretch: A sharp, intense band around 2220-2260 cm⁻¹.
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NO₂ stretches: Two strong bands, one symmetric and one asymmetric, in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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C=C stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the 5-methyl analogue, the mass spectrum (ESI) shows a prominent [M-H]⁻ peak at m/z 258.[3] For 2-[(2-Nitrophenyl)amino]-3-cyanothiophene (C₁₁H₇N₃O₂S, MW = 245.26), the molecular ion peak would be expected at m/z 245.
Polymorphism: A Key Feature
As previously mentioned, the 5-methyl analogue, ROY, is a classic example of a polymorphic compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms are called polymorphs and can have different physical properties, such as melting point, solubility, and stability.
The various polymorphs of ROY arise from different conformations of the molecule in the solid state, primarily due to rotation around the C-N single bond connecting the thiophene and nitrophenyl rings. This conformational flexibility, combined with different hydrogen bonding and π-π stacking interactions, leads to the formation of multiple crystal lattices with distinct colors and properties. It is highly probable that 2-[(2-Nitrophenyl)amino]-3-cyanothiophene also exhibits polymorphism, and this should be a key consideration in its handling and characterization.
Sources
- 1. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile - Wikipedia [en.wikipedia.org]
- 3. 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]
